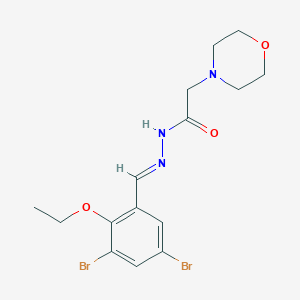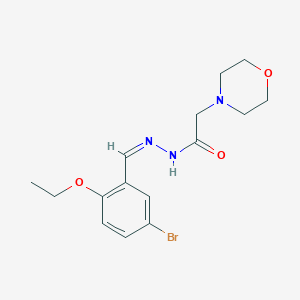![molecular formula C22H15N3O2 B302316 N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide](/img/structure/B302316.png)
N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide, also known as IBH, is a compound that has gained attention in the scientific community due to its potential applications in various fields. IBH has been found to possess several biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide is not fully understood. However, it has been suggested that N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide exerts its biological activities through the modulation of various signaling pathways. N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer. It has also been found to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide has been found to possess several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide has also been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells. In addition, N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide has been found to possess antimicrobial properties and can inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide is also stable under normal laboratory conditions. However, N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in some experiments. In addition, N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide has not been extensively studied in vivo, which limits its potential applications.
Future Directions
There are several future directions for the research on N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide. One potential direction is to investigate the potential applications of N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide in agriculture. N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide has been found to possess antimicrobial properties and can be used as a potential antibacterial and antifungal agent. Another potential direction is to investigate the potential applications of N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide in material science. N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide has been found to possess fluorescence properties and can be used as a potential fluorescent probe. Finally, more research is needed to fully understand the mechanism of action of N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide and its potential applications in medicine.
Synthesis Methods
The synthesis of N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide involves the reaction of 2-hydroxybenzaldehyde with indole-3-carboxaldehyde in the presence of a base to form the corresponding Schiff base. The Schiff base is then reacted with 2-bromobenzo[e][1]benzofuran in the presence of hydrazine hydrate to yield N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide.
Scientific Research Applications
N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide has been found to possess anti-inflammatory and anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide has also been found to possess antimicrobial properties and can be used as a potential antibacterial and antifungal agent.
properties
Product Name |
N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide |
|---|---|
Molecular Formula |
C22H15N3O2 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N//'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide |
InChI |
InChI=1S/C22H15N3O2/c26-22(25-24-13-15-12-23-19-8-4-3-7-17(15)19)21-11-18-16-6-2-1-5-14(16)9-10-20(18)27-21/h1-13,24H,(H,25,26)/b15-13+ |
InChI Key |
UTUCKUUGWUAHAO-FYWRMAATSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN/C=C/4\C=NC5=CC=CC=C54 |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NNC=C4C=NC5=CC=CC=C54 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NNC=C4C=NC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate](/img/structure/B302233.png)
![2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone](/img/structure/B302235.png)
![Methyl 3-{5-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate](/img/structure/B302236.png)
![Methyl 2-chloro-4-[5-(2-phenylcarbohydrazonoyl)-2-furyl]benzoate](/img/structure/B302237.png)

![N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302241.png)
![Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate](/img/structure/B302242.png)
![N'-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302243.png)
![N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302244.png)

![N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302249.png)
![N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302251.png)
![N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302253.png)
![N'-{(E)-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302256.png)